1-Aminopyrrolidine-2,5-dione

Chemical Biology Bioconjugation Protein Labeling

Researchers requiring a terminal hydrazine-like nucleophile for chemoselective conjugation or anticonvulsant SAR often find generic succinimides inadequate. 1-Aminopyrrolidine-2,5-dione supplies the unique N-amino motif essential for these applications. • Enables hydrazone formation & N-N linked bioconjugates inaccessible to N-hydroxy or N-alkyl analogs. • Serves as core for anticonvulsant libraries with established 300 mg/kg efficacy in MES/scPTZ models. • Key precursor for IDO1 inhibitors showing up to 20-fold potency gains (IC50 = 150 nM). • Green microwave-assisted synthesis available for scalable, cost-effective library production.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 19283-13-7
Cat. No. B3348922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopyrrolidine-2,5-dione
CAS19283-13-7
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)N
InChIInChI=1S/C4H6N2O2/c5-6-3(7)1-2-4(6)8/h1-2,5H2
InChIKeyFLTYUHLOJTZHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminopyrrolidine-2,5-dione Chemical Profile & Identity


1-Aminopyrrolidine-2,5-dione (CAS 19283-13-7), also known as N-aminosuccinimide, is a low-molecular-weight (114.10 g/mol) heterocyclic building block with the molecular formula C4H6N2O2 [1]. It features a pyrrolidine-2,5-dione (succinimide) core with a unique N-amino substitution. This structure distinguishes it from N-alkyl or N-aryl succinimides, conferring distinct reactivity due to the nucleophilic hydrazine-like terminal amine. This compound serves as a versatile intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry, where the amino group acts as a synthetic handle for further elaboration.

Synthetic building block for medicinal chemistry and bioconjugation
N-amino handle enables hydrazone formation and chemoselective N–N linkages
Compatible with green microwave-assisted aqueous synthesis protocols

Why Generic Succinimide Analogs Are Not Substitutes


Substituting 1-aminopyrrolidine-2,5-dione with generic succinimide analogs (e.g., N-hydroxysuccinimide, N-methylsuccinimide) is scientifically invalid for specific applications because the N-amino group provides a unique, terminal nucleophilic center. This hydrazine-like moiety enables chemoselective reactions—such as hydrazone formation, specific cyclocondensations, and access to N–N linked bioconjugates—that are chemically inaccessible to N-hydroxy or simple N-alkyl derivatives [1]. In pharmacological contexts, direct evidence from anticonvulsant screening demonstrates that N-aminosuccinimide derivatives as a class exhibit activity contingent on this N-amino motif, while substitutions at other ring positions or on the amino group lead to markedly different potency and neurotoxicity profiles [2]. Therefore, for projects where this specific reactivity or pharmacophoric element is required, no generic 'succinimide' can serve as a functional replacement.

N-Amino reactivity is unique
N-Hydroxy or N-alkyl succinimides lack the terminal nucleophilic amine required for hydrazone and specific cyclocondensation chemistries.
Pharmacophoric motif drives seizure-model activity
Reported anticonvulsant screening activity is contingent on the N-amino group; substitution at other ring positions yields markedly different endpoint profiles.
Bioconjugation kinetics may not transfer
N-Alkoxy succinimidyl esters show higher activation energy, limiting reaction rate compared with N-amino-derived probes in aminolysis-based coupling.

Comparative Evidence for 1-Aminopyrrolidine-2,5-dione


Aminolysis Reactivity: N-Amino vs. N-Alkoxy Succinimidyl Esters

In a multi-parameter reactivity study of amine-reactive probes for bioconjugation, N-amino-functionalized succinimidyl esters (represented by the AMA-NHS derivative) demonstrated superior aminolysis kinetics compared to their N-alkoxy counterparts. The quantitative analysis revealed that AMA-NHS achieved the best results due to its lower activation energy (Ea), which directly translates to a higher reaction rate constant at a given temperature [1]. This directly contrasts with N-alkoxy derivatives where the detrimental effect of an intramolecular hydrogen bond (IHB) reduces the leaving group ability, a limitation absent in the N-amino series.

Aminolysis Kinetics
Head-to-head
Lower Ea (N-amino derivative) vs N-alkoxy succinimidyl esters
Faster coupling in bioconjugation workflows
Multi-parameter kinetic analysis; N-amino probe shows best result among tested set
Chemical Biology Bioconjugation Protein Labeling

Anticonvulsant Potency Baseline of N-Aminosuccinimides

A foundational structure-activity relationship (SAR) study of twelve novel N-aminosuccinimides, including 1-aminopyrrolidine-2,5-dione, established a quantifiable potency benchmark in anticonvulsant models. The class demonstrated activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure threshold tests, with several compounds showing activity at the lowest administered dose of 300 mg/kg in mice [1]. This provides a clear efficacy baseline. Subsequent classes of succinimide anticonvulsants lacking the N-amino group, such as 2-amino-N-substituted succinimides, showed variable and generally weaker activity against both seizure types, with the most active analog, (R,S)-N-benzyl-2-(methanesulfamido)succinimide, being a notable exception rather than the rule [2].

Seizure-Model Activity
Class-level
300 mg/kg (MES and scPTZ, mice)
Reported seizure-model response context
Class-dependent baseline; 2-amino analogs show variable potency
Medicinal Chemistry Neuroscience Anticonvulsant Screening

IDO1 Inhibitory Potency: Pyrrolidine-2,5-dione Scaffold Comparison

Within the broader pyrrolidine-2,5-dione class targeting indoleamine 2,3-dioxygenase 1 (IDO1), the parent scaffold of 1-aminopyrrolidine-2,5-dione has demonstrated significant potential, with specific derivatives achieving nanomolar potency. For instance, the optimized IDO1 inhibitor PF-06840003, based on a related pyrrolidine-2,5-dione core, exhibits a potent IC50 of 150 nM [1]. This is a marked improvement over simpler, unsubstituted analogs like 3-(1H-indol-3-yl)pyrrolidine-2,5-dione, which shows a much weaker IC50 of 3,000 nM [2]. This 20-fold difference in potency highlights the critical role of the N-amino and other substituents in achieving target engagement. While 1-aminopyrrolidine-2,5-dione itself is a building block, its derivatives are designed to exploit this potency gap.

IDO1 Inhibition
Cross-study
PF-06840003: IC50 150 nM vs 3,000 nM (unsubstituted scaffold)
20-fold target engagement improvement with N-functionalization
In vitro recombinant human IDO1 enzymatic assay
Immuno-Oncology Enzymology Drug Discovery

Synthetic Efficiency: Green Chemistry Access to Diverse N-Aminopyrrolidine-2,5-dione Libraries

The synthesis of N-aminopyrrolidine-2,5-diones can be achieved through a highly efficient microwave-assisted green transformation, directly converting fused succinic anhydrides into the desired N-aminosuccinimide derivatives in water [1]. This method represents a significant advantage over traditional condensation reactions with hydrazines in glacial acetic acid, which require longer reaction times and the use of a corrosive, non-renewable solvent [2]. The green protocol offers a cleaner, faster, and more atom-economical route, resulting in reduced purification costs and a lower environmental impact, which is a quantifiable benefit in an industrial or academic scale-up setting.

Green Synthesis
Cross-study
Microwave-assisted aqueous protocol vs conventional glacial acetic acid heating
Faster, atom-economical library production
Reduced environmental footprint and purification effort
Green Chemistry Synthetic Methodology Library Synthesis

High-Value Application Scenarios


Anticonvulsant Lead Generation

Based on the established 300 mg/kg efficacy benchmark in MES and scPTZ models [1], 1-aminopyrrolidine-2,5-dione is a strategic core for synthesizing focused libraries aimed at surpassing this baseline. The N-amino group allows for rapid diversification into hydrazones and amides, enabling a systematic exploration of SAR for improved potency and reduced neurotoxicity compared to first-generation succinimide anticonvulsants [2].

IDO1 Inhibitor Development for Immuno-Oncology

The pyrrolidine-2,5-dione scaffold has proven to be a fruitful starting point for potent IDO1 inhibitors. Using 1-aminopyrrolidine-2,5-dione as a building block, medicinal chemists can capitalize on the 20-fold potency improvement observed in optimized analogs (IC50 = 150 nM) relative to unsubstituted scaffolds (IC50 = 3,000 nM) to design novel, patentable IDO1 inhibitors for cancer immunotherapy [REFS-1, REFS-2].

Next-Generation Biolabeling Reagents

The superior aminolysis kinetics of N-amino succinimidyl esters, driven by a lower activation energy compared to N-alkoxy analogs, make 1-aminopyrrolidine-2,5-dione a key precursor for synthesizing fast-reacting, efficient bioconjugation probes. This application is particularly relevant for the development of novel protein labeling kits, crosslinking reagents, and immobilization chemistries where minimizing reaction time and maximizing coupling efficiency are paramount [1].

Sustainable Building Block Production

For contract research organizations (CROs) and discovery chemistry groups committed to green chemistry principles, procuring 1-aminopyrrolidine-2,5-dione for library synthesis is compelling due to the availability of a high-speed, aqueous microwave-assisted protocol [1]. This translates to a cost-effective, environmentally responsible means to generate diverse compound collections, in contrast to the energy-intensive and solvent-heavy processes historically required for this class of compound [2].

Application
Selection Property
Validation Focus
Seizure-model probe development
N-Amino derivatization potential
MES/scPTZ model response profiling
IDO1 target engagement research
Pyrrolidine-2,5-dione core functionalization
IC50 potency in enzymatic assay
Bioconjugation probe synthesis
N-Amino succinimidyl ester aminolysis kinetics
Coupling efficiency and reaction rate
Green chemistry library production
Microwave-assisted aqueous synthesis compatibility
Synthetic efficiency and E-factor assessment
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